molecular formula C30H43N3O5 B15340421 [4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate

[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate

Cat. No.: B15340421
M. Wt: 525.7 g/mol
InChI Key: PFFMMSMPWWFORK-UHFFFAOYSA-N
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Description

[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color properties, making it a valuable dye in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxybenzoic acid under alkaline conditions to form the azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. Additionally, solvent recovery and recycling processes are implemented to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate involves its interaction with molecular targets through its diazenyl and hydroxyl groups. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. In biological systems, it can induce oxidative stress and disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate stands out due to its specific combination of functional groups, which confer unique color properties and reactivity. Its long alkyl chain enhances its solubility in non-polar solvents, making it suitable for applications in hydrophobic environments .

Properties

Molecular Formula

C30H43N3O5

Molecular Weight

525.7 g/mol

IUPAC Name

[4-hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate

InChI

InChI=1S/C30H43N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(35)38-27-22-23-29(34)28(24-27)32-31-25-18-20-26(21-19-25)33(36)37/h18-24,34H,2-17H2,1H3

InChI Key

PFFMMSMPWWFORK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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